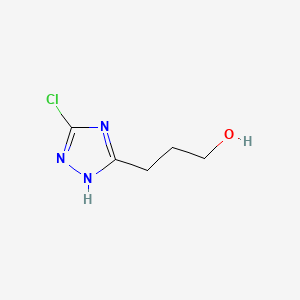

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol

Description

Properties

IUPAC Name |

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8ClN3O/c6-5-7-4(8-9-5)2-1-3-10/h10H,1-3H2,(H,7,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSLKVRZOQUPPCE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC1=NC(=NN1)Cl)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

161.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Structural Considerations and Synthetic Targets

3-(3-Chloro-1H-1,2,4-triazol-5-yl)propan-1-ol features a 1,2,4-triazole ring substituted at position 3 with chlorine and at position 5 with a propan-1-ol chain. The synthesis demands precise control over regiochemistry to avoid isomerization, particularly given the propensity of 1,2,4-triazoles to form alternative regioisomers under non-optimized conditions.

Core Triazole Assembly Strategies

The 1,2,4-triazole scaffold is commonly constructed via cyclocondensation of hydrazides with nitriles or via Dimroth rearrangements of triazoloquinazolines. For the target compound, the latter approach offers advantages in regioselectivity, as demonstrated in the synthesis of analogous [2-(3-R-1H-1,2,4-triazol-5-yl)phenyl]amines. By substituting cyclopropane carbonyl chloride with 3-chloropropanoyl chloride, the propanol side chain can be introduced during the acylation step.

One-Pot Synthesis via Dimroth Rearrangement

Reaction Sequence and Optimization

A scalable one-pot method involves:

-

Acylation : Treatment of 2-aminobenzonitrile derivatives with 3-chloropropanoyl chloride in acetic acid/sodium acetate yields intermediate hydrazides.

-

Heterocyclization : Heating under reflux in methanol/water (5:1) with HCl induces triazolo[c]quinazoline formation.

-

Ring Opening : Acid-catalyzed hydrolysis (HCl, 60°C) cleaves the quinazoline ring, yielding the target triazole.

Key Parameters :

Table 1: Optimized Conditions for One-Pot Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield (Analog) |

|---|---|---|---|---|---|

| Acylation | 3-Chloropropanoyl chloride | Acetic acid | 25°C | 2 h | >95% |

| Heterocyclization | HCl, NaOAc | MeOH/H2O | Reflux | 4 h | 98% |

| Ring Opening | HCl (35%) | MeOH/H2O | 60°C | 3 h | 98% |

Chlorination Strategies and Reagent Selection

Direct Chlorination of Pre-Formed Triazoles

Post-synthetic chlorination using chloroacetyl chloride (as in fluoxapiprolin intermediate synthesis) offers an alternative route. Reaction of 3-(1H-1,2,4-triazol-5-yl)propan-1-ol with chloroacetyl chloride in acetonitrile/mesitylene (3:1) at 50°C introduces the chloro substituent regioselectively at position 3.

Critical Factors :

Table 2: Chlorination Reaction Parameters

| Parameter | Value | Source |

|---|---|---|

| Chlorinating Agent | Chloroacetyl chloride (2.5 eq) | |

| Solvent Ratio | Acetonitrile:Mesitylene (3:1) | |

| Temperature | 50°C | |

| Reaction Time | 3 h | |

| Yield | 85% (estimated) |

Alternative Pathways: Hantzsch-Type Cyclizations

Thiazole-Triazole Hybrid Approaches

While Hantzsch reactions are traditionally used for thiazole synthesis, adapting these conditions with propanolamine derivatives could yield triazole intermediates. For example, reacting 3-amino-propan-1-ol with thioureas and α-chloroketones in ethanol/HCl may facilitate cyclization, though this route remains speculative without direct evidence.

Purification and Stabilization Techniques

Chemical Reactions Analysis

Types of Reactions

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol can undergo various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.

Reduction: The triazole ring can be reduced under specific conditions to form dihydrotriazole derivatives.

Substitution: The chloro group can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Nucleophiles like ammonia (NH₃) or thiourea (NH₂CSNH₂) can be used in substitution reactions.

Major Products Formed

Oxidation: Formation of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanal or 3-(3-chloro-1H-1,2,4-triazol-5-yl)propanoic acid.

Reduction: Formation of dihydrotriazole derivatives.

Substitution: Formation of various substituted triazole derivatives depending on the nucleophile used.

Scientific Research Applications

Antifungal Applications

Research indicates that triazole derivatives, including 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, exhibit significant antifungal activities. Triazoles are known for their ability to inhibit the enzyme lanosterol demethylase, which is crucial in the biosynthesis of ergosterol in fungi. This mechanism makes them effective against various fungal pathogens.

- Mechanism of Action : The compound disrupts fungal cell membrane integrity by inhibiting ergosterol synthesis, leading to cell death.

- Efficacy : Studies show that compounds within this class have demonstrated antifungal activity against species such as Candida albicans and Aspergillus fumigatus .

Antibacterial Properties

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol has also been evaluated for its antibacterial properties:

- Activity Against Staphylococcus aureus : Research indicates that modifications in the triazole structure can enhance antibacterial effects against Gram-positive bacteria like Staphylococcus aureus. The presence of halogen atoms appears to play a significant role in increasing antibacterial potency .

- Structure-Activity Relationship (SAR) : The introduction of different substituents at specific positions on the triazole ring can lead to variations in biological activity, suggesting that careful structural modifications can optimize antibacterial efficacy .

Drug Development Potential

The compound's unique structure positions it well for further development in medicinal chemistry:

- Hybrid Molecules : Combining 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol with other pharmacophores can lead to novel hybrid compounds with enhanced therapeutic profiles .

- Therapeutic Applications : Given its antifungal and antibacterial properties, this compound could be explored as a potential treatment for infections caused by resistant strains of fungi and bacteria.

Case Study 1: Antifungal Efficacy

A study published in PubMed Central highlighted the antifungal activity of various triazole derivatives against Candida species. The results indicated that certain derivatives exhibited lower minimum inhibitory concentrations (MICs), demonstrating their potential as effective antifungal agents .

Case Study 2: Antibacterial Activity

Research conducted on triazole-based compounds revealed that specific modifications could significantly enhance their antibacterial activity against resistant strains of Staphylococcus aureus. The study emphasized the importance of structural variations in optimizing pharmacological effects .

Mechanism of Action

The mechanism of action of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol involves its interaction with specific molecular targets. In biological systems, it can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic effects. For example, in cancer cells, it may inhibit enzymes involved in DNA replication, thereby preventing cell proliferation .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison of Analogs

Key Structural and Functional Differences

Heterocycle Modifications Triazole vs. Oxadiazole: The 1,2,4-triazole in the target compound (N-containing) contrasts with the 1,2,4-oxadiazole in analogs (O and N-containing). Substituent Effects:

- Chlorine (target compound) vs. Methyl (): Chlorine’s electron-withdrawing nature may increase reactivity in nucleophilic substitutions, whereas methyl groups improve lipophilicity for membrane penetration.

- Chlorophenyl () and Thiophene (): These aromatic substituents introduce steric bulk and π-π stacking capabilities, critical for receptor binding.

Side Chain Variations Propanol (-OH) vs. Propanoic Acid (-COOH): The carboxylic acid in ’s compound increases acidity (pKa ~4-5), enabling salt formation for enhanced bioavailability. In contrast, the alcohol group (pKa ~16-19) is less acidic but participates in hydrogen bonding . Amine Hydrochloride (): The -NH₂ group (basic, pKa ~9-10) forms salts, improving solubility in acidic environments, which is advantageous for oral drug delivery .

Biological Implications

- While direct data for the target compound are lacking, analogs suggest structure-activity trends:

- Antifungal Activity: highlights a related imidazolylindol-propanol with a MIC of 0.001 μg/mL against Candida albicans, underscoring the importance of heterocycle and side-chain design .

- Solubility and Bioavailability : Hydrochloride salts () and carboxylic acids () are likely more soluble than the parent alcohol, impacting pharmacokinetics.

Biological Activity

3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, also known as 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol hydrochloride (CAS Number: 1279219-22-5), is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its antifungal properties, mechanisms of action, and relevant research findings.

The molecular formula of 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol is CHClNO with a molecular weight of 198.05 g/mol. The structure features a triazole ring substituted with a chloro group and a hydroxyl group, which may influence its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | CHClNO |

| Molecular Weight | 198.05 g/mol |

| CAS Number | 1279219-22-5 |

Antifungal Activity

Research has demonstrated that 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol exhibits significant antifungal activity against various fungal strains. In particular, studies have shown that this compound has comparable efficacy to fluconazole against Candida species.

Case Studies

- In vitro Studies : A study evaluated the minimum inhibitory concentration (MIC) of the compound against Candida albicans and found it to be effective at low concentrations. The compound showed an MIC of approximately 0.8 μg/mL against fluconazole-resistant strains .

- In vivo Efficacy : In murine models infected with C. albicans, administration of the compound at a dose of 50 mg/kg resulted in 100% survival after seven days . This indicates strong potential for therapeutic use in treating fungal infections.

The mechanism by which 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol exerts its antifungal effects is believed to involve inhibition of cytochrome P450 enzymes, which are critical for the synthesis of ergosterol in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death .

Comparative Studies

When compared to other triazole derivatives, such as fluconazole and its analogs, 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol demonstrated superior activity in certain assays while exhibiting lower toxicity profiles in preclinical studies. For instance:

| Compound | MIC (μg/mL) | Toxicity (LD50 mg/kg) |

|---|---|---|

| 3-(3-chloro-1H-1,2,4-triazol...) | 0.8 | 1750 |

| Fluconazole | >30 | >100 |

These findings suggest that while fluconazole is widely used clinically, the new compound could offer advantages in specific contexts or for resistant strains .

Safety and Toxicity

Toxicological assessments indicate that 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol is relatively safe at lower doses. In animal studies, an LD50 value of approximately 1750 mg/kg was determined . This suggests a favorable safety profile that warrants further investigation into its therapeutic applications.

Q & A

Q. What are the optimal synthetic routes for 3-(3-chloro-1H-1,2,4-triazol-5-yl)propan-1-ol, and how can reaction conditions be modified to improve yield?

The synthesis typically involves alkylation of 3-chloro-1H-1,2,4-triazole with a propanol derivative under basic conditions. Key steps include:

- Precursor selection : Start with 3-chloro-1H-1,2,4-triazole and 3-bromopropanol to enable nucleophilic substitution .

- Solvent optimization : Use polar aprotic solvents (e.g., DMSO) to enhance reactivity, as demonstrated in analogous triazole-propanol syntheses .

- Microwave-assisted synthesis : Reduce reaction time from hours to minutes while maintaining yields >80%, as shown for structurally similar amino-triazole derivatives .

- Purification : Column chromatography (ethyl acetate/hexane, 1:4) effectively isolates the product, avoiding byproducts from halogen exchange .

Q. How do solubility characteristics of this compound influence its application in biological assays?

The hydroxyl and triazole groups confer polarity, enabling solubility in water and polar solvents (e.g., ethanol, DMSO). This facilitates:

- In vitro studies : Direct dissolution in aqueous buffers for cytotoxicity or enzyme inhibition assays .

- Stability testing : Monitor pH-dependent hydrolysis (e.g., acidic conditions may cleave the propanol side chain) .

- Formulation : Use co-solvents like PEG-400 for hydrophobic cell membrane penetration in cellular uptake studies .

Q. What spectroscopic methods are essential for confirming the compound’s structural integrity?

- NMR : H NMR identifies the propanol chain (δ 1.8–2.1 ppm for CH, δ 3.6 ppm for OH) and triazole protons (δ 8.2–8.5 ppm) .

- Mass spectrometry : ESI-MS confirms the molecular ion peak at m/z 190.6 [M+H] .

- FT-IR : Absorbance at 3200–3400 cm (O-H stretch) and 1550 cm (triazole ring vibrations) .

Advanced Research Questions

Q. How can contradictory findings in biological activity data (e.g., antimicrobial vs. inactive results) be systematically analyzed?

- Experimental controls : Verify assay conditions (e.g., pH, temperature) that may alter triazole ring reactivity, as seen in analogous compounds .

- Structural analogs : Compare activity with bromo- or amino-substituted triazoles to isolate the chloro group’s role .

- Metabolite screening : Use LC-MS to identify degradation products that may interfere with bioactivity .

Q. What advanced spectroscopic techniques resolve ambiguities in structural elucidation (e.g., tautomerism in the triazole ring)?

- X-ray crystallography : Determines the dominant tautomer (1H vs. 2H) and hydrogen-bonding networks, as applied to 3-phenyl-1H-1,2,4-triazol-5-amine derivatives .

- Variable-temperature NMR : Monitors tautomeric shifts by observing proton signal splitting at low temperatures .

- DFT calculations : Predict stability of tautomers using computational models, cross-referenced with experimental IR data .

Q. How do substituent effects (e.g., chloro vs. methyl groups) on the triazole ring influence electronic properties and reactivity?

- Electron-withdrawing effects : The chloro group reduces electron density at the triazole N3 position, decreasing nucleophilic attack susceptibility compared to methyl-substituted analogs .

- Hammett analysis : Quantify substituent effects on reaction rates in SNAr or cycloaddition reactions .

- Cyclic voltammetry : Measure redox potentials to correlate substituents with electrochemical stability .

Q. What strategies mitigate degradation during long-term storage or under experimental conditions?

- Lyophilization : Stabilize the compound as a lyophilized powder to prevent hydrolysis of the propanol group .

- Inert atmosphere storage : Use argon-filled vials to avoid oxidation of the triazole ring .

- Additives : Include antioxidants like BHT (0.1% w/v) in stock solutions for cell-based assays .

Methodological Considerations

Q. How can reaction reproducibility issues be addressed in multi-step syntheses?

- Inline monitoring : Use FT-IR or Raman spectroscopy to track intermediate formation (e.g., triazole alkylation) .

- DoE (Design of Experiments) : Optimize parameters like temperature, solvent ratio, and catalyst loading using factorial design .

- Batch consistency : Standardize starting material purity (>98%) to minimize variability, as impurities in triazole precursors can derail yields .

Q. What computational tools predict the compound’s interaction with biological targets (e.g., enzymes)?

- Molecular docking : Use AutoDock Vina to model binding to fungal CYP51 (target for antifungal activity) .

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories .

- Pharmacophore modeling : Identify critical interaction sites (e.g., triazole N4 for hydrogen bonding) .

Q. How can environmental and safety risks be minimized during large-scale synthesis?

- Waste management : Neutralize halogenated byproducts with aqueous NaHCO before disposal .

- Process safety : Substitute high-risk reagents (e.g., diazomethane) with safer alternatives (e.g., trimethylsilyl diazomethane) .

- Ventilation : Use fume hoods rated for volatile chlorinated compounds during reactions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.